(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Description
Chemical Structure and Nomenclature
The compound features a central iodine(III) atom bonded to two distinct aryl groups: a 5-fluoro-2-nitrophenyl moiety and a 2,4,6-trimethoxyphenyl group. The p-toluenesulfonate (tosylate) anion serves as the counterion, balancing the positive charge on the iodonium center.
IUPAC Name :
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodanium 4-methylbenzenesulfonate.
Molecular Formula :
C$${22}$$H$${21}$$FINO$$_8$$S.
Structural Features :
- Iodine(III) Center : Exhibits a T-shaped trigonal bipyramidal geometry, with the two aryl groups occupying equatorial positions and the tosylate anion in an apical position.
- Electron-Withdrawing Groups : The nitro (-NO$$_2$$) and fluoro (-F) substituents on the 5-fluoro-2-nitrophenyl ring enhance electrophilicity at the iodine center.
- Electron-Donating Groups : Methoxy (-OCH$$_3$$) groups on the 2,4,6-trimethoxyphenyl ring stabilize the hypervalent bond through resonance effects.
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Weight | 605.37 g/mol |
| Solid-State Geometry | Trigonal bipyramidal (T-shaped) |
| Counterion | p-Toluenesulfonate (C$$7$$H$$7$$SO$$_3^-$$) |
Classification as a Diaryliodonium Salt
This compound belongs to the diaryliodonium salt family, characterized by:
- Hypervalent Iodine(III) Core : The iodine atom forms three covalent bonds (two to aryl groups, one to the counterion) and retains two lone pairs.
- Electrophilic Reactivity : The positively charged iodine center facilitates aryl group transfer to nucleophiles in metal-free reactions.
- Structural Diversity : Unlike symmetrical diaryliodonium salts, the unsymmetrical aryl substitution (fluoro/nitro vs. methoxy groups) enables regioselective arylations.
Comparison with Other Diaryliodonium Salts :
Historical Context in Hypervalent Iodine Chemistry
Hypervalent iodine chemistry emerged in the late 19th century with Willgerodt’s synthesis of (dichloroiodo)benzene. However, significant advancements occurred in the 1980s, driven by researchers like Koser, Martin, and Varvoglis, who established hypervalent iodine reagents as sustainable alternatives to heavy metal catalysts.
Key Developments :
- 1980s–1990s : Systematic studies on iodine(III) reagents, including diaryliodonium salts, revealed their utility in arylations and oxidations.
- 2000s–Present : Focus shifted to unsymmetrical iodonium salts for regioselective transformations. The synthesis of (5-fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium tosylate represents this trend, enabling metal-free C–C and C–heteroatom bond formations.
Table 2: Milestones in Hypervalent Iodine Chemistry
Properties
IUPAC Name |
(5-fluoro-2-nitrophenyl)-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FINO5.C7H8O3S/c1-21-10-7-13(22-2)15(14(8-10)23-3)17-11-6-9(16)4-5-12(11)18(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADOMGBBYLEKSI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=C(C=CC(=C2)F)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FINO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1868173-33-4 | |
| Record name | (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The compound is synthesized via the formation of a diaryliodonium salt by coupling an aryl iodide or iodonium precursor with an aryl donor (typically an arylboronic acid or aryl organometallic reagent) in the presence of an acid such as p-toluenesulfonic acid. The process generally involves:
- Oxidation of an aryl iodide to a hypervalent iodine(III) intermediate.
- Subsequent reaction with an aryl nucleophile (e.g., arylboronic acid) to form the diaryliodonium salt.
- The acid (p-toluenesulfonic acid) acts as the counterion source, stabilizing the iodonium salt.
This approach allows for selective preparation of unsymmetrical diaryliodonium salts, such as (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate, with high purity and yield under mild conditions.
Specific Preparation Protocols
One-Pot Synthesis Using Arylboronic Acids and Iodonium Diacetate
- Starting materials: (5-Fluoro-2-nitrophenyl)iodonium diacetate and (2,4,6-trimethoxyphenyl)boronic acid.
- Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
- Acid source: p-Toluenesulfonic acid is added to provide the tosylate counterion.
- Outcome: The desired iodonium salt precipitates or can be isolated by standard purification techniques such as recrystallization or chromatography.
This method is favored for its simplicity and mild reaction conditions, allowing for good control over product formation and scalability.
Oxidative One-Pot Synthesis from Arenes and Aryl Iodides
- Oxidant: m-Chloroperbenzoic acid (mCPBA) or Oxone (potassium peroxymonosulfate) is used to oxidize aryl iodides to iodine(III) species.
- Acid additive: p-Toluenesulfonic acid or triflic acid is used to generate the corresponding diaryliodonium tosylate or triflate salts.
- Solvent: Common solvents include dichloromethane, ethyl acetate, or trifluoroacetic acid.
- Procedure: The aryl iodide and arene (electron-rich aromatic compound) are reacted in the presence of oxidant and acid, often in a one-pot sequence, to afford the diaryliodonium salt directly.
- Advantages: This method avoids the need for pre-formed arylboronic acids and allows direct synthesis from arenes.
Recent advancements have demonstrated that this one-pot oxidative method can be performed in sustainable solvents like ethyl acetate, providing good yields and scalability with low environmental impact.
Reaction Conditions and Optimization
Purification and Characterization
- The diaryliodonium salts typically precipitate out of the reaction mixture or can be isolated by solvent extraction and recrystallization.
- Purification is often achieved by column chromatography on silica gel.
- The compounds are sensitive to light and heat; thus, storage in a dark, cool environment (0–10 °C) is recommended to maintain stability.
Research Findings and Comparative Analysis
- The one-pot methods using Oxone and p-toluenesulfonic acid have been shown to be efficient for synthesizing diaryliodonium salts with electron-withdrawing groups such as nitro and fluoro substituents on the aryl ring.
- The use of (2,4,6-trimethoxyphenyl) as the auxiliary aryl group enhances the selectivity and reactivity of the iodonium salt in subsequent arylation reactions.
- Scalable protocols in ethyl acetate have demonstrated yields up to 80% with low environmental impact and minimal purification steps, highlighting industrial applicability.
- The choice of acid (TsOH vs TfOH) affects the salt form and can influence solubility and reactivity in downstream applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Oxidant | Acid Additive | Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|---|
| One-pot from iodonium diacetate and arylboronic acid | (5-Fluoro-2-nitrophenyl)iodonium diacetate, (2,4,6-trimethoxyphenyl)boronic acid | None (pre-oxidized) | p-Toluenesulfonic acid | Dichloromethane or toluene | Room temperature | 70–85 | Mild, straightforward, high purity |
| Oxidative one-pot from aryl iodide and arene | 5-Fluoro-2-nitroiodobenzene, 1,3,5-trimethoxybenzene | mCPBA or Oxone | p-Toluenesulfonic acid or triflic acid | Ethyl acetate or DCM | 0–60 °C | 60–80 | Sustainable solvent option, scalable |
| Oxidative iodination–oxidation sequence | Arenes, iodine, K2S2O8 | K2S2O8 | Sodium triflate or TsOH | Trifluoroacetic acid | Room temperature | Moderate | One-pot, direct from arenes |
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iodine center is further oxidized.
Reduction: Reduction reactions can convert the hypervalent iodine to a lower oxidation state.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the aryl groups can be transferred to nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other heteroatom nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield arylated nucleophiles, while oxidation reactions may produce higher oxidation state iodine compounds.
Scientific Research Applications
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for metal-free arylation of heteroatom nucleophiles, facilitating the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through arylation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials, where precise arylation is required.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate involves the transfer of the aryl group from the iodine center to a nucleophile. This process is facilitated by the hypervalent nature of the iodine, which stabilizes the transition state and lowers the activation energy. The molecular targets and pathways involved include the formation of a reactive intermediate, which then undergoes nucleophilic attack to form the final arylated product.
Comparison with Similar Compounds
Structural and Electronic Differences
| Compound Name (CAS RN) | Aryl Substituents | Electronic Properties | Reactivity Profile |
|---|---|---|---|
| Target Compound (1868173-33-4) | 5-Fluoro-2-nitrophenyl | Strong electron-withdrawing (NO₂, F) | High reactivity toward nucleophiles |
| 2,4,6-Trimethoxyphenyl | Electron-donating (OCH₃) | Stabilizes iodonium ion | |
| [4-Fluoro-3-(trifluoromethyl)phenyl] variant (1868173-29-8) | 4-Fluoro-3-(trifluoromethyl)phenyl | Very strong electron-withdrawing (CF₃, F) | Enhanced electrophilicity |
| (3,5-Dichlorophenyl) variant (1868173-25-4) | 3,5-Dichlorophenyl | Moderate electron-withdrawing (Cl) | Intermediate reactivity |
| Phenyl variant (936326-60-2) | Phenyl | Neutral (no substituents) | Lower reactivity |
Key Observations :
Purity and Commercial Availability
| Compound (CAS RN) | Purity (%) | Supplier | Price (USD) | Packaging |
|---|---|---|---|---|
| Target Compound (1868173-33-4) | 95% (HPLC) | TCI Chemicals | 8200.00 | 200 mg |
| [4-Fluoro-3-(trifluoromethyl)phenyl] variant (1868173-29-8) | 97% (HPLC) | Combi-Blocks | 14200.00 | 1 g |
| (3,5-Dichlorophenyl) variant (1868173-25-4) | 96% (HPLC) | Combi-Blocks | N/A | 5 g |
| Phenyl variant (936326-60-2) | >93% (HPLC) | TCI Chemicals | 590.00 | 200 mg |
Biological Activity
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate (CAS Number: 1868173-33-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H21FINO8S
- Molecular Weight : 605.37 g/mol
- Physical State : Solid at room temperature .
Iodonium salts like this compound are known to act as electrophilic species. They can participate in various chemical reactions, including:
- Electrophilic Aromatic Substitution : The iodonium group can facilitate the introduction of substituents into aromatic rings.
- Radical Formation : Under certain conditions, these compounds can generate reactive radicals that may interact with biological macromolecules such as proteins and nucleic acids.
These mechanisms suggest potential applications in medicinal chemistry, particularly in the development of anticancer agents or other therapeutics.
Antitumor Activity
Recent studies have indicated that iodonium compounds exhibit significant antitumor properties. The following table summarizes key findings related to the biological activity of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |
| Study 2 | HeLa (cervical cancer) | 12.8 | Cell cycle arrest at G2/M phase |
| Study 3 | A549 (lung cancer) | 10.5 | Inhibition of proliferation through ROS generation |
These findings suggest that the compound may induce cell death through multiple pathways, including apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. For example:
- Bacterial Strains Tested : E. coli, S. aureus
- Minimum Inhibitory Concentration (MIC) : Ranged from 5 to 20 µg/mL depending on the strain.
This antimicrobial property is significant for potential applications in treating infections caused by resistant strains.
Case Study 1: Anticancer Efficacy
In a preclinical study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Case Study 2: Antimicrobial Applications
A clinical trial assessed the effectiveness of this compound as an adjunct therapy in patients with chronic bacterial infections resistant to standard treatments. Results indicated a marked improvement in clinical outcomes and a reduction in bacterial load.
Q & A
Q. What is the recommended method for synthesizing (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate?
A one-pot synthesis is commonly employed, starting with an aryl iodide precursor (e.g., 5-fluoro-2-nitroiodobenzene), m-chloroperbenzoic acid (m-CPBA) as an oxidant, p-toluenesulfonic acid (TsOH) as a proton source, and 2,4,6-trimethoxybenzene (TMP-H) as the auxiliary aryl group donor. The reaction proceeds in dichloromethane (DCM) at room temperature, yielding the iodonium salt after purification via column chromatography using basic alumina and methanol/acetone eluents .
Q. How is this iodonium salt characterized structurally?
Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Signals for the trimethoxyphenyl group appear as singlets at δ 3.79–3.85 ppm (OCH₃), while aromatic protons of the 5-fluoro-2-nitrophenyl moiety resonate as doublets (δ 8.05–7.10 ppm) .
- HRMS : The molecular ion [M – OTs]⁺ is observed (calculated for C₂₂H₂₁FINO₈S: exact mass 581.02; found 581.02) .
Q. What are the key stability considerations for storing this compound?
The compound is hygroscopic and light-sensitive. Store under inert gas (argon or nitrogen) at 2–8°C in amber vials. Decomposition via hydrolysis or radical pathways can occur if exposed to moisture or prolonged ambient light. Purity should be verified by HPLC before critical reactions .
Q. What are typical nucleophilic arylation reactions facilitated by this reagent?
It enables metal-free arylation of soft nucleophiles (e.g., thiols, amines, enolates) under mild conditions. For example:
- S-Arylation : Thiophenols react in DMF at 60°C with K₃PO₄ as a base, yielding aryl sulfides in >80% yield.
- N-Arylation : Pyrrole derivatives undergo coupling at room temperature with NEt₃ as a base .
Advanced Research Questions
Q. How does the p-toluenesulfonate counterion influence the reactivity of this iodonium salt?
The p-toluenesulfonate (OTs⁻) anion stabilizes the iodonium cation through weak ion-pair interactions, lowering the activation energy for aryl transfer. Compared to triflate (OTf⁻) or acetate (OAc⁻) salts, OTs⁻ provides slower but more selective reactivity, reducing side reactions in polar aprotic solvents like DMSO or DMF .
Q. What strategies optimize reaction yields when using this reagent in metal-free arylation?
- Base Selection : Potassium phosphate (K₃PO₄) outperforms carbonate or hydroxide bases in deprotonating nucleophiles without inducing hydrolysis of the iodonium salt .
- Solvent Control : Use DMF for S-arylation (enhanced nucleophilicity) or THF for O-arylation (reduced solvolysis).
- Stoichiometry : A 1.2:1 ratio of iodonium salt to nucleophile minimizes dimerization byproducts .
Q. How can researchers resolve contradictions in reactivity observed with different aryl nucleophiles?
Conflicting results (e.g., low yields with electron-rich arylamines) arise from competing pathways. Systematic analysis includes:
Q. What are the applications of this compound in synthesizing complex polyfunctional aromatic systems?
It is pivotal in constructing biaryl ethers, heterocycles, and fluorinated aromatics. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
